Bitoscanate

Description

This compound is a member of benzenes.

Phenylene-1,4-diisothiocyanate is a chemical compound of cyanide.

anthelmintic; minor descriptor (75-83); on-line & Index Medicus search THIOCYANATES (75-83); structure

Structure

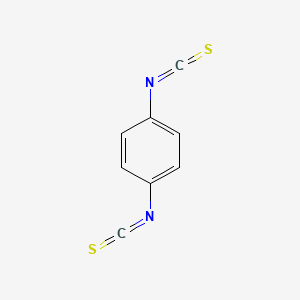

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diisothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWQUXGVXQELIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S2 | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046532 | |

| Record name | p-Phenylene bis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bitoscanate appears as odorless colorless crystals. Melting point 132 °C. | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Practically insoluble in water. Sol in alcohol, chloroform., Soluble in acetone and acetic acid | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.2X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Yellowish-white, crystalline powder | |

CAS No. |

4044-65-9 | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenylene diisothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitoscanate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004044659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BITOSCANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-diisothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylene bis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bitoscanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITOSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D1R3P86GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 °F (EPA, 1998), 132 °C | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bitoscanate's Mechanism of Action Against Hookworms: An Unresolved Pharmacological Question

Bitoscanate (phenylene-1,4-diisothiocyanate) was the subject of several clinical trials in the 1970s which demonstrated its effectiveness against hookworm species such as Ancylostoma duodenale and Necator americanus. These studies, however, focused on clinical outcomes such as cure rates and reduction in fecal egg counts, and did not delve into the drug's pharmacological mechanism.

Currently, there is a significant gap in the scientific record regarding the following key aspects of this compound's activity:

-

Neuromuscular Effects: It is unknown whether this compound acts as a neuromuscular agent, potentially causing paralysis of the hookworms, a common mechanism for many anthelmintics. There are no published studies on its effects on hookworm muscle cells, nerve function, or neurotransmitter systems such as the cholinergic or GABAergic pathways.

-

Metabolic Disruption: The impact of this compound on the energy metabolism of hookworms has not been investigated. It is unclear if the drug interferes with critical metabolic pathways like glycolysis, mitochondrial function, or nutrient uptake in the parasites.

-

Enzymatic Inhibition: There is no available data to suggest that this compound targets and inhibits specific enzymes that are vital for the survival of hookworms.

-

Signaling Pathways: The potential interaction of this compound with any signaling pathways within the hookworm has not been explored.

The lack of research into the mechanism of action of this compound may be attributed to its development phase predating the widespread use of modern molecular biology and biochemical techniques for drug mechanism studies. Consequently, the detailed information required to construct a comprehensive technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not available in the public domain.

Further research, employing contemporary methodologies such as in vitro assays with cultured hookworm larvae or adults, transcriptomics, proteomics, and targeted biochemical assays, would be necessary to elucidate the molecular targets and pharmacological effects of this compound. Until such studies are conducted, the mechanism by which this historically effective anthelmintic exerts its action against hookworms will remain an open question for researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Synthesis and Purification of 1,4-Diisothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-diisothiocyanatobenzene, a versatile building block in organic synthesis and a compound of interest for its biological activities. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways.

Synthesis of 1,4-Diisothiocyanatobenzene

The primary and most common method for the synthesis of 1,4-diisothiocyanatobenzene involves the reaction of p-phenylenediamine (B122844) with a thiocarbonylating agent. While several reagents can be employed, the use of carbon disulfide in a two-step, one-pot reaction is a widely adopted approach due to its relative simplicity and availability of starting materials.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 1,4-diisothiocyanatobenzene.

Experimental Protocol: Synthesis via Dithiocarbamate (B8719985) Intermediate

This protocol is a generalized procedure based on common methods for the synthesis of aryl isothiocyanates from diamines and carbon disulfide.

Materials:

-

p-Phenylenediamine

-

Carbon disulfide (CS₂)

-

Ammonia (B1221849) solution (concentrated) or Triethylamine (B128534) (Et₃N)

-

Lead(II) nitrate (Pb(NO₃)₂) or Dicyclohexylcarbodiimide (DCC)

-

Ethanol

-

Water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve p-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol.

-

Slowly add a base, such as concentrated ammonia solution or triethylamine (2.2 eq), to the solution while stirring.

-

To this cooled and stirring solution, add carbon disulfide (2.2 eq) dropwise. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, continue stirring in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. The formation of the dithiocarbamate salt intermediate may be observed as a precipitate.

-

-

Desulfurization to form 1,4-Diisothiocyanatobenzene:

-

Method A (using Lead Nitrate):

-

Prepare a solution of lead(II) nitrate (2.1 eq) in water.

-

Add the aqueous lead(II) nitrate solution dropwise to the stirred dithiocarbamate salt suspension. A dark precipitate of lead sulfide (B99878) will form.

-

After complete addition, the reaction mixture is typically heated to reflux for 1-2 hours to drive the reaction to completion.

-

-

Method B (using Dicyclohexylcarbodiimide - DCC):

-

To the stirred dithiocarbamate salt suspension in a solvent like dichloromethane, add a solution of DCC (2.1 eq) in the same solvent dropwise at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A precipitate of dicyclohexylthiourea will form.

-

-

-

Work-up and Isolation:

-

For Method A: After cooling, the solid lead sulfide is removed by filtration. The filtrate is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

For Method B: The dicyclohexylthiourea precipitate is removed by filtration. The filtrate is washed with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude 1,4-diisothiocyanatobenzene is obtained as a solid and requires further purification.

Quantitative Data

| Parameter | Value/Range |

| Reactants | |

| p-Phenylenediamine | 1.0 molar equivalent |

| Carbon Disulfide | 2.0 - 2.5 molar equivalents |

| Base (e.g., Et₃N) | 2.0 - 2.5 molar equivalents |

| Desulfurylating Agent | 2.0 - 2.2 molar equivalents |

| Reaction Conditions | |

| Temperature (Step 1) | 0 - 25 °C |

| Reaction Time (Step 1) | 3 - 6 hours |

| Temperature (Step 2) | Varies (e.g., Reflux) |

| Reaction Time (Step 2) | 1 - 24 hours |

| Yield and Purity | |

| Typical Crude Yield | 60 - 80% |

| Purity after Recrystallization | >98% (by GC)[1] |

Table 1: Summary of quantitative data for the synthesis of 1,4-diisothiocyanatobenzene.

Purification of 1,4-Diisothiocyanatobenzene

The primary method for purifying crude 1,4-diisothiocyanatobenzene is recrystallization. The choice of solvent is critical to obtain a high yield of pure product.

Experimental Protocol: Recrystallization

Solvents: Acetic acid, petroleum ether, acetone (B3395972), or a mixture of acetone and water are commonly used for recrystallization.

Procedure:

-

Dissolve the crude 1,4-diisothiocyanatobenzene in a minimum amount of a suitable hot solvent (e.g., acetic acid or acetone).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot filter the solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Figure 2: A generalized workflow for the purification of 1,4-diisothiocyanatobenzene by recrystallization.

Characterization

The identity and purity of the synthesized 1,4-diisothiocyanatobenzene can be confirmed by various analytical techniques.

| Property | Value/Range |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 129-132 °C |

| Molecular Formula | C₈H₄N₂S₂ |

| Molecular Weight | 192.26 g/mol |

| Solubility | Soluble in chloroform, acetone; hydrolyzes in water |

| FTIR (KBr, cm⁻¹) | ~2100-2200 (strong, sharp -N=C=S stretch) |

| ¹H NMR (CDCl₃, ppm) | Singlet expected for the four aromatic protons |

| ¹³C NMR (CDCl₃, ppm) | Signals for aromatic carbons and the -NCS carbon |

Table 2: Physicochemical and spectroscopic data for 1,4-diisothiocyanatobenzene.

Biological Activity and Signaling Pathways

Isothiocyanates (ITCs), as a class of compounds, have garnered significant attention for their potential anticancer properties. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Induction of Apoptosis

ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent activation of apoptotic cascades.

Figure 3: Simplified signaling pathway of isothiocyanate-induced apoptosis.

Cell Cycle Arrest

Many ITCs have been shown to induce cell cycle arrest, often at the G2/M phase. This prevents cancer cells from dividing and proliferating. The mechanism frequently involves the modulation of key cell cycle regulatory proteins.

Figure 4: Simplified diagram of isothiocyanate-induced G2/M cell cycle arrest.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of 1,4-diisothiocyanatobenzene. The presented experimental protocols and quantitative data offer a practical resource for researchers in organic synthesis and drug development. Furthermore, the elucidation of the general biological mechanisms of isothiocyanates highlights the potential of this class of compounds in cancer research. Further investigation into the specific biological targets and signaling pathways of 1,4-diisothiocyanatobenzene is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Bitoscanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Bitoscanate (p-Phenylene diisothiocyanate), an anthelmintic compound. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key information.

Core Chemical and Physical Properties

This compound is an organic compound used in the treatment of hookworm infections.[1] It is characterized as odorless, colorless crystals or a white to beige powder.[2][3]

Quantitative Physicochemical Data

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,4-diisothiocyanatobenzene | [1][2] |

| Synonyms | Bitoscanat, PDITC, p-Phenylene bisisothiocyanate, Jonit | |

| CAS Number | 4044-65-9 | |

| Molecular Formula | C₈H₄N₂S₂ | |

| Molecular Weight | 192.26 g/mol |

Table 2: Physical and Calculated Properties

| Property | Value | Source(s) |

| Melting Point | 129-132 °C (264-270 °F; 402-405 K) | |

| Boiling Point (Predicted) | 339.4 ± 25.0 °C | |

| Water Solubility | Practically insoluble; Hydrolyzes in water | |

| Solubility in Organic Solvents | Soluble in alcohol, chloroform, and DMSO (20 mg/mL) | |

| LogP (Octanol/Water Partition Coefficient) | 3.155 (Crippen Method) | |

| Storage Temperature | -20°C |

Chemical Structure

The chemical structure of this compound consists of a benzene (B151609) ring with two isothiocyanate functional groups at positions 1 and 4.

Caption: Chemical structure of this compound (1,4-diisothiocyanatobenzene).

Stability Profile

This compound is sensitive to moisture and hydrolyzes in water. It is incompatible with strong oxidizers, moisture, strong acids, and strong bases. For long-term storage, it is recommended to keep the compound in its powder form at -20°C.

Degradation

While specific degradation pathways for this compound are not extensively detailed in the available literature, isothiocyanates, in general, can undergo hydrolysis to form amines and release thiocarbonyl derivatives. The stability is influenced by factors such as pH, temperature, and exposure to light. Thiocyanates can be degraded through oxidation, reduction, or hydrolysis, and certain metal ions can catalyze their decomposition.

Experimental Protocols for Stability Testing

There are no specific, published stability testing protocols for this compound. However, a robust stability study can be designed based on the general guidelines provided by the International Council for Harmonisation (ICH), particularly Q1A (R2) for stability testing of new drug substances and Q1B for photostability testing.

General Protocol for Isothermal Stability Testing

This protocol is a generalized approach to assess the stability of this compound under various environmental conditions.

-

Sample Preparation: A single batch of this compound is typically used for initial studies. The substance should be stored in containers that are inert and prevent moisture ingress.

-

Storage Conditions: Samples are stored under various temperature and humidity conditions as recommended by ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).

-

Testing Schedule: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of this compound and to detect and quantify any degradation products.

-

Data Analysis: The rate of degradation can be determined, and the shelf-life or re-test period can be established based on the collected data.

General Protocol for Photostability Testing

This protocol outlines a general procedure to assess the impact of light on the stability of this compound.

-

Sample Preparation: Samples of this compound are placed in transparent containers. A control sample is wrapped in aluminum foil to protect it from light.

-

Light Exposure: The samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, the samples are analyzed using a validated analytical method to assess for any degradation. The results are compared to the light-protected control sample.

-

Forced Degradation: Forcing conditions, such as higher intensity light exposure, can be used to identify potential degradation products that may not form under standard confirmatory study conditions.

Caption: A generalized workflow for conducting stability studies on a chemical substance.

This guide provides a foundational understanding of the chemical properties and stability considerations for this compound. For any in-depth research or development, it is crucial to perform specific experimental studies to confirm these properties and to fully characterize the stability of this compound under the intended conditions of use and storage.

References

The Potent Anthelmintic Activity of Isothiocyanates: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, efficacy, and experimental evaluation of isothiocyanates as a promising class of anthelmintic compounds.

For Immediate Release

Isothiocyanates (ITCs), the bioactive compounds derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables, are gaining significant attention in the scientific community for their potent anthelmintic properties. This technical guide provides a comprehensive overview of the current research on the anthelmintic activity of ITCs, focusing on their mechanisms of action, quantitative efficacy data against a range of helminth parasites, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of parasitology and anthelmintic drug discovery.

Introduction to Isothiocyanates as Anthelmintics

Isothiocyanates are naturally occurring organosulfur compounds that have long been recognized for their diverse biological activities, including anticarcinogenic, antimicrobial, and anti-inflammatory effects.[1][2] Their role as potential anthelmintics is an emerging area of research, driven by the urgent need for new drugs to combat the growing problem of anthelmintic resistance in both human and veterinary medicine. Several naturally occurring and synthetic ITCs have demonstrated significant efficacy against a variety of parasitic worms.

Mechanism of Anthelmintic Action

The primary mechanism underlying the anthelmintic activity of isothiocyanates appears to be the induction of oxidative stress and the activation of detoxification pathways in helminths. A key signaling pathway implicated in this process is the SKN-1/Nrf2 pathway.

Activation of the SKN-1/Nrf2 Pathway

In the model organism Caenorhabditis elegans, isothiocyanates have been shown to activate the transcription factor SKN-1, which is the homolog of the mammalian Nrf2.[3] SKN-1/Nrf2 is a master regulator of the cellular antioxidant and detoxification response. While mammalian Nrf2 is negatively regulated by Keap1, C. elegans lacks a Keap1 ortholog, suggesting a different mechanism of SKN-1 activation.[3] It is proposed that ITCs may modulate SKN-1 activity through pathways such as ubiquitin-mediated proteolysis or by influencing the insulin (B600854) signaling pathway, which is known to interact with SKN-1.[3]

Upon activation, SKN-1 translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including glutathione (B108866) S-transferases (GSTs) and other phase II detoxification enzymes. This response, while protective for the host cell against xenobiotics, appears to be detrimental to the parasite, leading to cellular dysfunction and death.

Figure 1: Activation of the SKN-1/Nrf2 pathway by isothiocyanates in C. elegans.

Quantitative Data on Anthelmintic Activity

The following tables summarize the quantitative data from various studies on the in vitro and in vivo anthelmintic activity of different isothiocyanates against a range of helminth species.

Table 1: In Vitro Anthelmintic Activity of Isothiocyanates

| Isothiocyanate | Target Helminth | Assay | Concentration | Effect | Reference |

| Benzyl ITC | Caenorhabditis elegans | Viability Assay | - | Positive correlation between BITC content and anthelmintic activity | |

| Allyl ITC | Caenorhabditis elegans | Motility Assay | >10 µM | Lethal (cessation of movement) | |

| Allyl ITC | Globodera pallida (Potato Cyst Nematode) | Mortality Assay | 25 ppm | 100% mortality after 72h | |

| Allyl ITC | Globodera pallida (Potato Cyst Nematode) | Mortality Assay | 50 ppm | 100% mortality after 24h | |

| Allyl ITC | Heterodera glycines (Soybean Cyst Nematode) | Nematicidal Assay | 14.9 µg/mL | LC50 | |

| Allyl ITC | Heterodera schachtii (Sugar Beet Cyst Nematode) | Nematicidal Assay | 30.8 µg/mL | LC50 | |

| Allyl ITC | Meloidogyne incognita (Root-Knot Nematode) | Nematicidal Assay | 24.1 µg/mL | LC50 | |

| Allyl ITC | Meloidogyne hapla (Northern Root-Knot Nematode) | Nematicidal Assay | 17.0 µg/mL | LC50 | |

| Allyl ITC | Pratylenchus penetrans (Lesion Nematode) | Nematicidal Assay | 16.0 µg/mL | LC50 | |

| Allyl ITC | Pratylenchus neglectus (Root-Lesion Nematode) | Nematicidal Assay | 20.3 µg/mL | LC50 | |

| Allyl ITC | Caenorhabditis elegans | Nematicidal Assay | 10.3 µg/mL | LC50 | |

| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Egg Hatch Inhibition | 15.6 mg/mL (ethanolic) | 95.89% inhibition | |

| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Egg Hatch Inhibition | 15.6 mg/mL (aqueous) | 81.72% inhibition | |

| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Larvicidal Assay (L3) | 7.8 mg/mL (ethanolic) | 56.94% efficacy | |

| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Larvicidal Assay (L3) | 7.8 mg/mL (aqueous) | 92.50% efficacy | |

| Moringa oleifera seed extract (contains moringin) | Tubifex tubifex | Paralysis & Death Time | 200 mg/mL (aqueous) | Paralysis: 1 min, Death: 2 min | |

| Moringa oleifera seed oil | Pheretima posthuma | Paralysis & Death Time | 25 mg/mL | Death: 30 min | |

| Moringa oleifera seed oil | Pheretima posthuma | Paralysis & Death Time | 50 mg/mL | Death: 24 min | |

| 5-Isothiocyanato-2-(2-furyl)benzoxazole | Nematospiroides dubius | In vivo (mice) | 0.2% in diet | 100% nematocidal activity | |

| 5-Isothiocyanato-2-(5-methyl-2-furyl)benzoxazole | Nematospiroides dubius | In vivo (mice) | 0.2% in diet | 100% nematocidal activity | |

| 5-Isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole | Nematospiroides dubius | In vivo (mice) | 0.2% in diet | 100% nematocidal activity | |

| 3-(4-Isothiocyanatophenyl)-1,2,4-oxadiazole | Nematospiroides dubius | In vivo (mice) | - | 100% nematocidal activity |

Table 2: In Vivo Anthelmintic Activity of Isothiocyanates

| Isothiocyanate/Source | Target Helminth | Host | Dosage | Effect | Reference |

| Moringa oleifera seed methanolic extract | Fasciola hepatica | Rabbits | 150 mg/kg BW for 3 days | 100% reduction in fecal egg count by day 7 post-treatment | |

| 5- and 6-Isothiocyanato-2-(3-pyridinyl)benzoxazole | Gastrointestinal nematodes | Sheep | - | Good nematocidal activity | |

| 5- and 6-Isothiocyanato-2-(3-pyridinyl)benzthiazole | Gastrointestinal nematodes | Sheep | - | Good nematocidal activity | |

| 3-(4-Isothiocyanatophenyl)-1,2,4-oxadiazole | Gastrointestinal nematodes | Sheep | 100 mg/kg | Active | |

| 3-(4-Isothiocyanatophenyl)-1,2,4-oxadiazole | Hookworms | Dogs | 200 mg/kg (single dose) | Active | |

| 3-(2-furanyl)-5-(4-isothiocyanatophenyl)-1,2,4-oxadiazole | Gastrointestinal nematodes | Sheep | 100 mg/kg | Active |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anthelmintic activity of isothiocyanates.

Caenorhabditis elegans Viability and Motility Assay

This assay is widely used for the initial screening of anthelmintic compounds due to the ease of culturing and handling of C. elegans.

-

Materials:

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 culture

-

M9 buffer

-

Isothiocyanate compound of interest

-

Synchronized L4 or young adult C. elegans

-

Microscope

-

-

Procedure:

-

Prepare NGM plates seeded with a lawn of E. coli OP50.

-

Synchronize C. elegans to obtain a population of L4 larvae or young adults.

-

Prepare serial dilutions of the isothiocyanate in M9 buffer or another appropriate solvent.

-

Add a specific number of worms (e.g., 20-30) to the wells of a 96-well plate containing M9 buffer.

-

Add the isothiocyanate dilutions to the wells to achieve the desired final concentrations. Include a solvent control.

-

Incubate the plates at 20-25°C.

-

At specified time points (e.g., 24, 48, 72 hours), assess worm viability and motility under a microscope.

-

Viability Assessment: Worms are considered dead if they do not respond to a gentle touch with a platinum wire pick.

-

Motility Assessment: Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) or by counting the number of body bends per minute.

-

Calculate the percentage of mortality or reduction in motility compared to the control.

-

Figure 2: Experimental workflow for the C. elegans viability and motility assay.

Helminth Egg Hatch Assay

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.

-

Materials:

-

Freshly collected helminth eggs (e.g., Haemonchus contortus)

-

Agar (e.g., 2% water agar)

-

Isothiocyanate compound of interest

-

24-well plates

-

Microscope

-

-

Procedure:

-

Recover and clean helminth eggs from fecal samples.

-

Prepare a suspension of eggs in water or a suitable buffer at a known concentration (e.g., 100-200 eggs/100 µL).

-

Prepare serial dilutions of the isothiocyanate.

-

In a 24-well plate, mix the egg suspension with the isothiocyanate dilutions. Include a negative control (no compound) and a positive control (e.g., albendazole).

-

Incubate the plates at an appropriate temperature for the specific helminth species (e.g., 27°C for H. contortus) for 48 hours.

-

After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

-

Count the number of hatched larvae and unhatched eggs in each well under a microscope.

-

Calculate the percentage of egg hatch inhibition using the formula: % Inhibition = [ (Number of unhatched eggs in treatment - Number of unhatched eggs in control) / (Total number of eggs in treatment) ] x 100

-

Larval Motility/Migration Assay

This assay assesses the larvicidal activity of a compound by observing its effect on the motility and migration of third-stage (L3) larvae.

-

Materials:

-

Cultured third-stage (L3) larvae of the target helminth

-

96-well microtiter plates

-

Isothiocyanate compound of interest

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Microscope

-

-

Procedure:

-

Prepare a suspension of L3 larvae in PBS.

-

Add a specific number of larvae (e.g., 50-100) to each well of a 96-well plate.

-

Add the isothiocyanate dilutions to the wells. Include appropriate controls.

-

Incubate the plates at a suitable temperature (e.g., 37°C) for a defined period (e.g., 24 hours).

-

Assess larval motility by observing them under an inverted microscope. Larvae are considered immotile if they do not exhibit the characteristic sinusoidal movement.

-

Alternatively, a larval migration inhibition assay can be performed. In this setup, larvae are placed on one side of a sieve in a multi-well plate, and the compound is in the well below. The number of larvae that migrate through the sieve is counted.

-

Calculate the percentage of larval motility inhibition or migration inhibition compared to the control.

-

Conclusion and Future Directions

Isothiocyanates represent a promising class of natural compounds with significant anthelmintic potential. Their mechanism of action, primarily through the induction of oxidative stress via the SKN-1/Nrf2 pathway, offers a different mode of action compared to many existing anthelmintics, which is advantageous in the face of widespread drug resistance. The quantitative data presented in this guide highlight their efficacy against a broad spectrum of helminths.

Future research should focus on:

-

In vivo efficacy and safety studies: More extensive in vivo studies in relevant animal models are needed to establish the therapeutic potential and safety profiles of promising ITC candidates.

-

Structure-activity relationship (SAR) studies: Synthesizing and screening novel ITC derivatives could lead to the discovery of compounds with enhanced potency and selectivity.

-

Elucidation of resistance mechanisms: Understanding how helminths might develop resistance to ITCs is crucial for the long-term sustainability of these compounds as anthelmintics.

-

Formulation development: Developing stable and effective formulations for the delivery of ITCs in both human and veterinary applications is a critical next step.

The continued investigation of isothiocyanates is a valuable endeavor in the global effort to control and combat parasitic worm infections.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Bitoscanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and metabolism of bitoscanate is limited and largely dates from several decades ago. This guide synthesizes the available data for this compound and supplements it with more recent, detailed findings on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), to provide a comprehensive overview. The metabolic pathways described for this compound are hypothesized based on the well-established metabolism of other isothiocyanates.

Introduction

This compound, chemically known as p-phenylene diisothiocyanate, is an anthelmintic agent. Understanding its pharmacokinetics (what the body does to the drug) and metabolism (how the body chemically modifies the drug) is crucial for optimizing its therapeutic use and ensuring its safety. This guide provides a detailed overview of the available in vivo data on this compound and related compounds, presents relevant experimental protocols, and visualizes key processes.

Pharmacokinetics

The in vivo disposition of this compound has been qualitatively described following oral administration. The process involves partial absorption from the gastrointestinal tract, followed by a slow excretion process.

Absorption, Distribution, and Excretion

Studies involving radiolabeled (¹⁴C) this compound have provided insights into its absorption, distribution, and excretion patterns in both dogs and humans.

Key Observations:

-

Absorption: this compound is partially absorbed from the gastrointestinal tract[1].

-

Distribution: After administration to a pregnant dog, 3% of the dose was found in the fetuses 16 hours later. A significant portion of the radiolabeled carbon from this compound appears to bind irreversibly to biological macromolecules, leading to slow excretion from tissues[1].

-

Excretion: The elimination of ¹⁴C from the blood is biphasic. The primary routes of excretion are fecal and urinary, with the proportion varying between species. In dogs, after 3 weeks, 80% of the dose was excreted in the feces and 12% in the urine. In humans, after 5 weeks, 55% was excreted in the feces and 28% in the urine. A small percentage (3%) of the radiolabeled carbon was still circulating in the blood at this time[1].

Table 1: Summary of Qualitative Pharmacokinetic Data for this compound

| Parameter | Species | Observation | Reference |

| Absorption | Dogs, Humans | Partially absorbed from the gastrointestinal tract. | [1] |

| Distribution | Dogs | Evidence of irreversible binding to macromolecules. 3% of dose found in fetuses after 16 hours in a pregnant dog. | [1] |

| Excretion | Dogs | Biphasic elimination. After 3 weeks: 80% in feces, 12% in urine. | |

| Excretion | Humans | Biphasic elimination, more delayed urinary excretion than in dogs. After 5 weeks: 55% in feces, 28% in urine. 3% still in circulation. |

Due to the lack of specific quantitative pharmacokinetic data for this compound, Table 2 provides data for phenethyl isothiocyanate (PEITC) in rats to serve as a reference for a well-studied isothiocyanate.

Table 2: Quantitative Pharmacokinetic Parameters for Phenethyl Isothiocyanate (PEITC) in Rats (Intravenous Administration)

| Dose (µmol/kg) | Clearance (Cl) (L/h/kg) | Apparent Volume of Distribution (Vss) (L/kg) | Reference |

| 2 | 0.70 ± 0.17 | 1.94 ± 0.42 |

Metabolism

The specific in vivo metabolic pathways of this compound have not been detailed in the available literature. However, the metabolism of isothiocyanates is generally well-understood and proceeds via the mercapturic acid pathway. This involves conjugation with glutathione (B108866), followed by a series of enzymatic modifications.

Hypothesized Metabolic Pathway of this compound

The primary metabolic pathway for isothiocyanates involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate undergoes further metabolism to yield mercapturic acid, which is then excreted in the urine. Given that this compound has two isothiocyanate groups, this process can occur at one or both of these functional groups.

Caption: Hypothesized metabolic pathway of this compound via the mercapturic acid pathway.

Experimental Protocols

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats are commonly used.

-

Dosing: For intravenous studies, PEITC is administered at various doses (e.g., 2, 10, 100, or 400 µmol/kg). For oral administration, doses of 10 or 100 µmol/kg in a vehicle like corn oil are used.

Sample Collection

-

Blood Sampling: Blood samples are collected at designated time points post-administration. The specific time points depend on the route of administration and the expected pharmacokinetic profile of the compound.

Analytical Methods

-

Sample Preparation: Plasma is separated from blood samples.

-

Quantification: Plasma samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound and its metabolites.

-

Protein Binding: The extent of binding of the compound to plasma proteins is determined using techniques like equilibrium dialysis.

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The available data on this compound pharmacokinetics indicate partial oral absorption and slow, biphasic excretion, with evidence of significant binding to macromolecules. While specific metabolic pathways for this compound have not been elucidated, it is hypothesized to follow the mercapturic acid pathway, which is characteristic of isothiocyanates. Further research employing modern analytical techniques is necessary to fully characterize the quantitative pharmacokinetics and metabolic fate of this compound in vivo. The provided information on related isothiocyanates offers a valuable framework for designing and interpreting future studies on this compound.

References

Toxicological Profile of 1,4-Diisothiocyanatobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisothiocyanatobenzene, also known as Bitoscanate or p-Phenylene diisothiocyanate, is an isothiocyanate compound that has been investigated for its anthelmintic properties. Isothiocyanates, a class of naturally occurring compounds found in cruciferous vegetables, are of significant interest in the scientific community for their potential chemopreventive and therapeutic effects. This technical guide provides a comprehensive overview of the available toxicological data on 1,4-Diisothiocyanatobenzene, with a focus on quantitative data, experimental methodologies, and the molecular signaling pathways it may influence. The information is presented to support further research and drug development efforts.

Quantitative Toxicological Data

The available quantitative toxicological data for 1,4-Diisothiocyanatobenzene is primarily focused on acute toxicity. The following table summarizes the key findings.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | 230 mg/kg | [1][2] |

| LD50 | Mouse | Intraperitoneal | 21 mg/kg | [2] |

Experimental Protocols

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Principle: Graded doses of the test substance are administered orally to groups of experimental animals. The mortality rate is observed over a specified period, and the LD50 is calculated as the dose that is lethal to 50% of the test population.

Experimental Protocol:

-

Test Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). A range of dose levels is selected based on preliminary range-finding studies.

-

Administration: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. The test substance is administered as a single dose by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a substance on a cell line and determine its IC50 (half-maximal inhibitory concentration).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test substance is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: Histidine-auxotrophic strains of S. typhimurium are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.

Experimental Protocol:

-

Bacterial Strains: Several tester strains of S. typhimurium with different types of mutations are used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Developmental and Reproductive Toxicity Study

While a specific protocol for 1,4-Diisothiocyanatobenzene is not available, a study on rats exposed to this compound at different developmental stages reported effects on the hepatobiliary system of the offspring. The study noted dilation of extrahepatic bile ducts with inflammation in rats treated after birth, and stenotic or atretic extrahepatic bile ducts in those exposed during the fetal period.[1]

General Protocol Outline:

-

Test Animals: Groups of male and female rats are used.

-

Dosing: The test substance is administered to the animals before and during mating, and to the females throughout gestation and lactation.

-

Observations: Parental animals are observed for clinical signs of toxicity, effects on mating, fertility, gestation length, and parturition.

-

Offspring Evaluation: Pups are examined for viability, growth, and developmental landmarks. A subset of offspring is selected for detailed histopathological examination of various organs, including the hepatobiliary system.

Signaling Pathways

While specific studies on the signaling pathways affected by 1,4-Diisothiocyanatobenzene are limited, the broader class of isothiocyanates is known to modulate several key cellular pathways involved in cellular stress response, inflammation, and apoptosis.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Isothiocyanates are potent activators of this pathway.

NF-κB Signaling Pathway

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Many isothiocyanates have been shown to inhibit the NF-κB signaling pathway.

Apoptosis Signaling Pathway

Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion

The available toxicological data for 1,4-Diisothiocyanatobenzene is limited, primarily consisting of acute toxicity values. While specific studies on its genotoxicity, carcinogenicity, and detailed mechanisms of action are lacking, the broader class of isothiocyanates provides a framework for predicting its potential biological activities. Isothiocyanates are known to modulate key signaling pathways involved in cellular defense and inflammation, and can induce apoptosis. Further research is warranted to fully characterize the toxicological profile of 1,4-Diisothiocyanatobenzene and to elucidate its specific molecular mechanisms of action. The standardized experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing future studies.

References

- 1. Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bitoscanate: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitoscanate (p-phenylene diisothiocyanate), marketed under the trade name Jonit, is a broad-spectrum anthelmintic agent developed in the mid-1960s. This technical guide provides an in-depth overview of the discovery, historical development, and key scientific data related to this compound. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, mechanism of action, pharmacokinetics, and clinical evaluation of this isothiocyanate-based therapeutic.

Discovery and Historical Context

This compound was discovered and developed by the German pharmaceutical company Farbwerke Hoechst AG.[1][2] The initial patents for its preparation and use as an anthelmintic were filed in the mid-1960s, with French patent FR M1652 granted in 1963 and British patent GB 1001314 in 1965. A German patent for its purification was also granted in 1964. The development of this compound, laboratory designation 16,842, emerged from research into the therapeutic potential of isothiocyanate compounds, which were known for their biological activity.[1] Early publications from Hoechst in 1966 highlighted its efficacy against a range of nematodes, cestodes, and trematodes in animal models, with a particular emphasis on its activity against the hookworms Necator americanus and Ancylostoma duodenale.[2]

Chemical Properties and Synthesis

This compound is the chemical compound 1,4-diisothiocyanatobenzene, with the molecular formula C₈H₄N₂S₂.[1] It presents as a white to yellowish-white crystalline powder that is nearly odorless and tasteless. The compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform.

While the specific details of the industrial synthesis by Hoechst are proprietary, a general laboratory synthesis for phenyl isothiocyanates can be described. One common method involves the reaction of the corresponding aniline (B41778) with carbon disulfide in the presence of a base, followed by treatment with a thiophosgene (B130339) equivalent or an oxidative sulfur source.

Generalized Synthesis Pathway

Caption: Generalized synthesis pathway for this compound.

Mechanism of Action

The precise anthelmintic mechanism of action for this compound has not been fully elucidated. However, it is known that isothiocyanates are reactive compounds that can form covalent bonds with biological macromolecules. It is hypothesized that this compound's isothiocyanate groups irreversibly bind to essential proteins and enzymes within the parasite, disrupting critical metabolic pathways and leading to paralysis and death. This covalent binding to biological macromolecules has been observed in pharmacokinetic studies.

Proposed Mechanism of Action Workflow

Caption: Proposed mechanism of action of this compound against helminths.

Preclinical and Clinical Development

Pharmacokinetics and Toxicology

Early studies in dogs with radiolabeled (¹⁴C) this compound indicated that the compound is partially absorbed from the gastrointestinal tract and is slowly excreted. After 3 weeks, approximately 80% of the dose was excreted in the feces and 12% in the urine. In humans, urinary excretion was more delayed, with 55% excreted in the feces and 28% in the urine after 5 weeks; 3% remained in circulation. The slow excretion was attributed to the irreversible binding of this compound to biological macromolecules. In pregnant dogs, only 3% of the dose was found in the fetuses 16 hours after administration.

Acute exposure to this compound can lead to signs of toxicity, including muscle weakness, irritability, confusion, and gastrointestinal disturbances such as nausea, vomiting, and diarrhea.

| Pharmacokinetic Parameters | Dog | Human |

| Primary Route of Excretion | Feces | Feces |

| % Excreted in Feces (after 3-5 weeks) | ~80% | ~55% |

| % Excreted in Urine (after 3-5 weeks) | ~12% | ~28% |

| Circulating in Blood (after 5 weeks) | - | ~3% |

Clinical Efficacy

Numerous clinical trials were conducted in the late 1960s and early 1970s to evaluate the efficacy and safety of this compound in the treatment of hookworm infections.

A study in Udaipur, India, involving 90 adult patients with hookworm infection, tested different dosage regimens. The most effective schedule was found to be three doses of 100 mg administered at 12-hour intervals, which resulted in a 92% cure rate (46 out of 50 patients). Side effects were generally mild and transient, with the most common being diarrhea, vomiting, and nausea.

Another clinical trial with 30 hospitalized patients infected with Necator americanus used two doses of 100 mg administered 12 hours apart. This regimen resulted in a cure for 16 out of 30 patients and an egg reduction of over 95% in 90% of the patients. The side effects were mild and confined to the gastrointestinal tract.

A large-scale study in West Java, Indonesia, involving 1714 individuals (779 with hookworm), found that a single dose of 150 mg was a practical and effective treatment for mass eradication programs, achieving a cure rate of 79% against both Ancylostoma duodenale and Necator americanus.

| Clinical Trial Summary | Dosage Regimen | Number of Patients | Cure Rate | Key Findings |

| Udaipur, India | 3 x 100 mg (12-hour intervals) | 50 | 92% | High efficacy with mild, transient side effects. |

| Hospitalized Patients (N. americanus) | 2 x 100 mg (12-hour intervals) | 30 | 53% | >95% egg reduction in 90% of patients. |

| West Java, Indonesia | Single dose of 150 mg | 779 | 79% | Suitable for mass treatment programs. |

Experimental Protocols

Representative Clinical Trial Protocol

The following is a generalized protocol based on the clinical trials conducted in the late 1960s and early 1970s.

Caption: A generalized workflow for the clinical evaluation of this compound.

Methodology:

-

Patient Selection: Adult patients with confirmed hookworm infection through stool examination (e.g., magnesium-sulfate flotation technique) were enrolled.

-

Baseline Data: Prior to treatment, baseline data including a complete blood count, urinalysis, and a quantitative hookworm egg count (e.g., Stoll's method) were collected.

-

Drug Administration: this compound was administered orally in encapsulated form. A common high-efficacy regimen was 100 mg every 12 hours for a total of three doses.

-

Monitoring: Patients were monitored for any adverse effects, particularly gastrointestinal symptoms, during and after treatment.

-

Follow-up: Stool samples were collected at regular intervals post-treatment (e.g., 2, 3, and 4 weeks) to determine the absence of hookworm ova and to calculate the percentage reduction in egg count for those not fully cured.

Conclusion

This compound was a significant development in the field of anthelmintic therapy in the 1960s, offering a potent treatment for hookworm infections. Developed by Hoechst AG, its efficacy and manageable side effect profile made it a valuable tool, particularly in regions with a high prevalence of ancylostomiasis. While newer anthelmintics have since been developed, the historical and scientific data surrounding this compound provide valuable insights into the drug discovery and development process for parasitic diseases. This guide serves as a comprehensive repository of this information for the scientific community.

References

Methodological & Application

Application Notes and Protocols for Bitoscanate Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitoscanate, chemically known as p-phenylene diisothiocyanate, is an anthelmintic agent historically used in the treatment of hookworm infections, such as those caused by Ancylostoma duodenale and Necator americanus.[1] The efficacy of this compound is attributed to its isothiocyanate functional groups, which are known to react with biological macromolecules. Emerging research suggests that the mechanism of action for isothiocyanates may involve the disruption of essential cellular processes in helminths, such as microtubule polymerization, leading to paralysis and death of the parasite.[2][3][4]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound against hookworm eggs and larvae. The described methods include the Egg Hatch Assay (EHA), the Larval Motility Assay (LMA), and the Larval Migration Inhibition Assay (LMIA).

Putative Mechanism of Action of this compound

This compound, as an isothiocyanate, is believed to exert its anthelmintic effect by targeting tubulin, a critical protein for microtubule formation and function in helminths. Microtubules are essential for various cellular activities, including cell division, motility, and intracellular transport. By covalently binding to cysteine residues on tubulin subunits, this compound can disrupt the polymerization of microtubules, leading to a cascade of downstream effects that result in parasite paralysis and death.[2]

References

- 1. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cancer Preventive Isothiocyanates Induce Selective Degradation of Cellular α- and β-Tubulins by Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bitoscanate Administration in Animal Models of Hookworm Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitoscanate (phenylene-1,4-diisothiocyanate) is an anthelmintic compound that has historically been used for the treatment of hookworm infections in humans. While clinical data from several decades ago exists, detailed protocols and efficacy data from contemporary animal models are not widely available in recent literature. These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in established animal models of hookworm disease, namely the hamster model of Ancylostoma ceylanicum infection and the canine model of Ancylostoma caninum infection. The protocols outlined below are based on standardized methods for anthelmintic testing and can be adapted for the specific evaluation of this compound.

Data Presentation

Due to the limited availability of recent preclinical data for this compound, the following tables are presented as templates for data collection and presentation. Researchers can utilize this structure to ensure consistent and comparable data acquisition during their studies.

Table 1: Efficacy of this compound Against Ancylostoma ceylanicum in the Hamster Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Worm Burden (± SD) | Worm Burden Reduction (%) | Mean Fecal Egg Count (EPG ± SD) | Fecal Egg Count Reduction (%) |

| Vehicle Control | - | Oral | Data | - | Data | - |

| This compound | Dose 1 | Oral | Data | Data | Data | Data |

| This compound | Dose 2 | Oral | Data | Data | Data | Data |

| Positive Control | e.g., Mebendazole | Oral | Data | Data | Data | Data |

EPG: Eggs Per Gram of feces; SD: Standard Deviation

Table 2: Efficacy of this compound Against Ancylostoma caninum in the Canine Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Worm Burden (± SD) | Worm Burden Reduction (%) | Mean Fecal Egg Count (EPG ± SD) | Fecal Egg Count Reduction (%) | Hematological Parameters (Pre- vs. Post-Treatment) |

| Vehicle Control | - | Oral | Data | - | Data | - | e.g., Hemoglobin, Hematocrit |

| This compound | Dose 1 | Oral | Data | Data | Data | Data | Data |

| This compound | Dose 2 | Oral | Data | Data | Data | Data | Data |

| Positive Control | e.g., Fenbendazole | Oral | Data | Data | Data | Data | Data |

EPG: Eggs Per Gram of feces; SD: Standard Deviation

Experimental Protocols

The following are detailed protocols for the use of hamster and canine models to assess the anthelmintic efficacy of this compound against hookworms.

Protocol 1: Hamster Model of Ancylostoma ceylanicum Infection

This model is well-established for screening anthelmintic compounds against a hookworm species that infects humans.

Materials:

-

Male Golden Syrian hamsters (Mesocricetus auratus), 4-6 weeks old.

-

Infective third-stage larvae (L3) of Ancylostoma ceylanicum.

-

This compound (test compound).

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

-

Positive control anthelmintic (e.g., mebendazole).

-

Oral gavage needles.

-

Cages with wire mesh floors for fecal collection.

-

McMaster slides for fecal egg counting.

-

Saturated sodium chloride solution.

-

Dissecting microscope.

Procedure:

-

Acclimatization: Acclimatize hamsters to laboratory conditions for at least 7 days prior to infection.

-

Infection: Infect each hamster orally with approximately 50-75 L3 larvae of A. ceylanicum using a gavage needle.

-

Pre-treatment Period: House the hamsters individually and monitor for signs of infection. Patent infections, indicated by the presence of eggs in the feces, are typically established within 15-18 days post-infection.

-

Fecal Egg Counts (Pre-treatment): At day 18 post-infection, collect fecal pellets from each hamster and perform fecal egg counts using the McMaster technique to establish a baseline infection level.

-

Randomization and Treatment: Randomize hamsters into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control). Administer the assigned treatment orally via gavage.

-

Fecal Egg Counts (Post-treatment): Collect fecal pellets at 7 and 14 days post-treatment and perform fecal egg counts to determine the reduction in egg shedding.

-

Necropsy and Worm Burden Assessment: At 14 days post-treatment, euthanize the hamsters. The small intestine is removed, opened longitudinally, and the adult worms are collected, counted, and identified under a dissecting microscope.

-

Efficacy Calculation: Calculate the percentage reduction in worm burden and fecal egg counts for each treatment group compared to the vehicle control group.

Protocol 2: Canine Model of Ancylostoma caninum Infection

This model is relevant for veterinary drug development and for studying a common zoonotic hookworm species.

Materials:

-

Purpose-bred puppies (e.g., Beagles), 8-12 weeks old, confirmed to be free of gastrointestinal parasites.

-

Infective third-stage larvae (L3) of Ancylostoma caninum.

-

This compound (test compound).

-

Vehicle for drug administration.

-

Positive control anthelmintic (e.g., fenbendazole, pyrantel (B1679900) pamoate).

-

Oral dosing syringes.

-

Equipment for fecal collection and analysis (as in Protocol 1).

-

Veterinary hematology analyzer.

Procedure:

-

Acclimatization and Pre-screening: Acclimatize puppies and confirm they are parasite-free through repeated fecal examinations.

-

Infection: Infect each puppy with approximately 300-500 L3 larvae of A. caninum either orally or via subcutaneous injection.

-

Pre-patent Period: Monitor the animals daily. Patent infections are typically established around 3-4 weeks post-infection.

-

Confirmation of Infection: At 4 weeks post-infection, confirm infection by fecal egg counts.

-

Baseline Data Collection: Collect pre-treatment fecal samples for egg counts and blood samples for hematological analysis (hemoglobin, hematocrit) to assess anemia.

-

Randomization and Treatment: Randomize puppies into treatment groups. Administer the assigned treatment orally.

-

Post-treatment Monitoring: Collect fecal samples at 7 and 14 days post-treatment for egg counts. Collect blood samples at 14 days post-treatment to assess changes in hematological parameters.

-

Necropsy and Worm Recovery: At 14-21 days post-treatment, euthanize the puppies and recover adult worms from the small intestine for counting.

-

Efficacy Determination: Calculate the efficacy based on the reduction in fecal egg counts and adult worm burdens compared to the control group.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for in vivo anthelmintic efficacy testing.

Proposed Signaling Pathway for this compound in Hookworms

The precise molecular mechanism of this compound in hookworms is not well-defined. However, as an isothiocyanate, it is proposed to exert its anthelmintic effect through covalent modification of sulfhydryl groups in essential parasite proteins, leading to enzyme inhibition and disruption of cellular processes.

Preparing Bitoscanate Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitoscanate (p-Phenylene diisothiocyanate) is an isothiocyanate compound with established use as an anthelmintic. Emerging research into the broader class of isothiocyanates for their potential in modulating cellular pathways, including those involved in cancer, has increased interest in their application in in vitro studies. Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for cell culture applications, ensuring consistency and accuracy in research settings.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂S₂ | [1][2][3][4] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | White to gray solid/Colorless crystals | |

| Melting Point | 129-132°C | |

| Solubility in DMSO | 20 mg/mL (104.03 mM) (ultrasonication may be needed) | |

| Solubility in Water | < 0.1 mg/mL (practically insoluble) | |

| Powder Storage | -20°C for 3 years or 4°C for 2 years | |

| Stock Solution Storage | -80°C for up to 2 years or -20°C for up to 1 year |

Experimental Protocols

Materials

-

This compound powder

-

Cell culture grade Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile syringe filters (0.22 µm)

-

Sterile cell culture medium

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation of a 100 mM this compound Stock Solution in DMSO

-

Pre-weighing Preparations : In a sterile environment, such as a laminar flow hood, allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing : Carefully weigh 19.23 mg of this compound powder using an analytical balance.

-